Cas no 13553-79-2 (Rifamycin S)

Rifamycin S structure
Nome del prodotto:Rifamycin S
Rifamycin S Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rifamycin S
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifampicin S
- rifomycin S
- (12S,3E,5S,13E,15Z)-7t-acetoxy-15,9c,11t-trihydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,6,9,17-tetraone
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxorifamycin
- EINECS 236-938-4
- NCI 144-130
- O1,O4-didehydro-rifamycin
- Rifamycin,1,4-dideoxy-1,4-dihydro-1,4-dioxo
- rifamycin-S
- rifaximin S
- rifomycin-S
- UNII-PI53N820JV
- Rifaximin EP Impurity E
- Rifaximin impurity E (EP)
- 4-dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo-
- 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-aceta
- rifomycins
- nci144-130
- s4425
- MFCD06198807
- PI53N820JV
- 13553-79-2
- DTXSID301043935
- NSC 144130
- RIFAMYCIN S [EP IMPURITY]
- RIFAXIMIN IMPURITY E [EP IMPURITY]
- RIFAMYCIN SODIUM IMPURITY B [EP IMPURITY]
- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-TRIHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,6,9,11-TETRAOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-21-YL ACETATE
- Rafamycin S
- NSC144130
- SCHEMBL415695
- Q27116328
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
- BTVYFIMKUHNOBZ-ODRIEIDWSA-N
- CHEMBL236921
- BRN 0604802
- CHEBI:34948
- RIFAMYCIN S [MI]
- NSC-144130
- RIFAMYCIN S (EP IMPURITY)
- RIFAMYCIN SODIUM IMPURITY B (EP IMPURITY)
- RIFAXIMIN IMPURITY E (EP IMPURITY)
- A11758
- ((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate
-
- MDL: MFCD06198807
- Inchi: 1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10?,14-13+,17-12?/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
- Chiave InChI: BTVYFIMKUHNOBZ-NIRICNDZSA-N
- Sorrisi: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4C(C([H])=C(C(C=4C(=C(C([H])([H])[H])C=3O2)O[H])=O)N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)=O)=O)OC([H])([H])[H] |c:18|
Proprietà calcolate
- Massa esatta: 695.29400
- Massa monoisotopica: 695.294
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 50
- Conta legami ruotabili: 3
- Complessità: 1480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 195A^2
- Carica superficiale: 0
- Conta Tautomer: 339
- Superficie polare topologica: 195
Proprietà sperimentali
- Colore/forma: Polvere cristallina arancione gialla
- Densità: 1.2387 (rough estimate)
- Punto di fusione: 179-181 ºC (dec.)
- Punto di ebollizione: 700.89°C (rough estimate)
- Punto di infiammabilità: 508.6 °C
- Indice di rifrazione: 1.6630 (estimate)
- PSA: 194.99000
- LogP: 3.95910
- λmax: 390(MeOH)(lit.)
- Merck: 8217
- Rotazione specifica: +476° (c=0.1, MeOH)
Rifamycin S Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H371
- Dichiarazione di avvertimento: P260-P264-P270-P308+P311-P405-P501
- Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
- RTECS:KD1925000
- Condizioni di conservazione:0-10°C
- Tossicità:LD50 in mice (mg/kg): 122 i.v.; 258 i.p.; 3000 orally (Sensi, 1964)
Rifamycin S Dati doganali
- Dati doganali:
Codice doganale cinese:
2941903000
Rifamycin S Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054650-5g |
2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |
13553-79-2 | 98.0% | 5g |
$60 | 2024-06-07 | |
ChemScence | CS-0090973-50mg |
Rifamycin S |
13553-79-2 | 99.22% | 50mg |
$90.0 | 2021-09-02 | |
eNovation Chemicals LLC | Y1054650-1g |
2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |
13553-79-2 | 98.0% | 1g |
$55 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8347-5 mg |
Rifamycin S |
13553-79-2 | 98.76% | 5mg |
¥287.00 | 2022-04-26 | |
Chemenu | CM343957-5g |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
13553-79-2 | 95%+ | 5g |
$728 | 2022-06-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866789-200mg |
Rifamycin S |
13553-79-2 | ≥98% | 200mg |
¥156.00 | 2022-09-28 | |
TRC | R508210-50mg |
Rifamycin S |
13553-79-2 | 50mg |
$ 181.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0200-5g |
Rifamycin S |
13553-79-2 | 98.0%(LC) | 5g |
¥3025.0 | 2022-06-09 | |
S e l l e c k ZHONG GUO | S4425-25mg |
Rifamycin S |
13553-79-2 | 99.41% | 25mg |
¥794.7 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-477158-50 mg |
Rifamycin S, |
13553-79-2 | 50mg |
¥2,407.00 | 2023-07-11 |
Rifamycin S Fornitori
atkchemica
Membro d'oro
(CAS:13553-79-2)Rifamycin S
Numero d'ordine:CL1429
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:19
Prezzo ($):discuss personally
Rifamycin S Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
13553-79-2 (Rifamycin S) Prodotti correlati
- 14897-39-3(Rifamycin sodium)
- 6998-60-3(Rifogal)
- 13292-53-0(3-(Isonicotinoylhydrazonomethyl) Rifamycin)
- 38327-40-1(Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))
- 14487-05-9(Rifamycin O)
- 16783-97-4(Rifamycin,25-O-deacetyl-3-formyl-)
- 15105-92-7(SODIUM RIFOMYCIN SV)
- 57184-22-2(Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-)
- 59886-91-8(3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifaMycin)
- 15271-73-5(Rifamycin,4-O-(carboxymethyl)-21-deoxy-20-hydroxy-21-oxo-)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
(CAS:13553-79-2)Rifamycin S

Purezza:
Quantità:
Prezzo ($):Inchiesta/Inchiesta
Amadis Chemical Company Limited
(CAS:13553-79-2)Rifamycin S

Purezza:99%
Quantità:5g
Prezzo ($):344.0